Hexamethylacetone

Descripción

Contextualization within Organic Chemistry

Hexamethylacetone, also known as 2,2,4,4-tetramethyl-3-pentanone or di-tert-butyl ketone, is a colorless liquid that holds a distinct position in organic chemistry. guidechem.comchemicalbook.com Its structure is notable for the extreme steric congestion around the carbonyl functional group. This steric bulk, arising from the two adjacent tert-butyl groups, significantly modulates its chemical behavior, making it an ideal candidate for studying the interplay between molecular structure and reactivity. libretexts.orgtu-dortmund.de The compound is often used as a solvent and a reagent in organic synthesis. guidechem.com

Overview of Research Trajectories

Academic inquiry into this compound has followed several key trajectories. A primary focus has been on its synthesis and the challenges associated with it, given the steric hindrance. chemsynthesis.com Another significant area of research involves the detailed spectroscopic analysis of the compound to understand its electronic and structural properties. Furthermore, extensive studies have been conducted on its chemical reactivity, particularly its behavior in nucleophilic addition reactions and rearrangements in acidic media. tu-dortmund.deacs.org These investigations often use this compound as a benchmark to quantify the effects of severe steric hindrance on reaction mechanisms and kinetics. researchgate.net For instance, it has been used in studies involving lithium alkyls to observe how extreme steric demand can alter expected reaction pathways. tu-dortmund.de

Structure

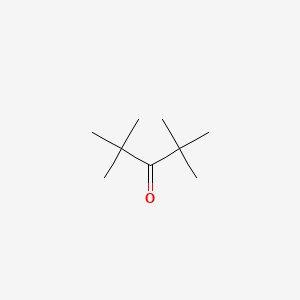

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,2,4,4-tetramethylpentan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-8(2,3)7(10)9(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIQGEWJEWJMQSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061154 | |

| Record name | Di-tert-butyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

815-24-7 | |

| Record name | Di-tert-butyl ketone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=815-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexamethylacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000815247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexamethylacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pentanone, 2,2,4,4-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di-tert-butyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4,4-tetramethylpentan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.290 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexamethylacetone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PW4P959GQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Hexamethylacetone

Historical Context of Hexamethylacetone Synthesis

The synthesis of sterically hindered ketones like this compound has been a subject of chemical interest for many decades. Early methods focused on overcoming the steric hindrance posed by the tert-butyl groups. A notable early reference in the Journal of the American Chemical Society from 1949 highlights the challenges and initial successes in preparing such compounds. chemicalbook.com These foundational studies laid the groundwork for subsequent refinements and the development of more efficient synthetic protocols.

Classical Synthetic Routes

Traditional methods for synthesizing this compound often rely on reactions that can accommodate significant steric bulk, such as the Barbier reaction, or utilize the ketone as a building block for even more complex, sterically congested molecules.

Traditional Laboratory Preparations

A highly effective and convenient laboratory-scale synthesis of this compound proceeds via an imine intermediate. researchgate.net This method employs a Barbier-type reaction, which is similar to a Grignard reaction but has the key difference that the organometallic species is generated in situ. researchgate.netwikipedia.org

In this procedure, pivalonitrile (trimethylacetonitrile) is reacted with an excess of tert-butyl chloride and metallic lithium in an ether solvent. researchgate.net This one-pot reaction generates a tert-butyl lithium species that immediately adds to the nitrile, forming the lithium salt of 2,2,4,4-tetramethyl-3-pentanimine. researchgate.netdntb.gov.ua Subsequent careful hydrolysis of the imine, often achieved by extraction into aqueous acid, yields di-tert-butyl ketone (this compound). researchgate.net This reaction is noted for being an inexpensive and straightforward method for producing highly hindered symmetric ketones. researchgate.net The reaction involving alkali metals and tertiary alkyl nitriles is believed to proceed through radical anion intermediates. researchgate.net

Table 1: Barbier-type Synthesis of this compound Imine

| Reactant 1 | Reactant 2 | Metal | Solvent | Intermediate Product | Final Product (after hydrolysis) |

|---|

Reactions for Di-tert-butyladamantylcarbinol Precursors

This compound serves as a crucial precursor for the synthesis of highly sterically hindered alcohols. Specifically, it is used to prepare di-tert-butyladamantylcarbinol. chemicalbook.comthermofisher.comfishersci.escymitquimica.com This transformation is achieved by reacting this compound with an organometallic reagent derived from 1-bromoadamantane. chemicalbook.comthermofisher.comcymitquimica.com The nucleophilic adamantyl group attacks the electrophilic carbonyl carbon of this compound, and subsequent workup yields the target tertiary alcohol. The significant steric hindrance around the carbonyl group in this compound makes this reaction a notable example of forming exceptionally crowded molecular architectures.

Advanced and Novel Synthetic Approaches

Modern synthetic chemistry has introduced more sophisticated methods for the preparation and transformation of this compound, often employing specialized organometallic reagents and catalysts to enhance efficiency and control.

Exploration of Organometallic Reagents in Synthesis

Organometallic reagents are fundamental tools in the synthesis and reactions of ketones. mt.comupenn.edulibretexts.org In the context of this compound, organolithium and organomagnesium compounds are particularly relevant. libretexts.org While the Barbier reaction (Section 2.2.1) represents an in-situ application, pre-formed organometallic reagents are also used. For instance, the reaction of organolithium compounds with acyl chlorides can be a route to hindered ketones, although careful control of reaction conditions is necessary to prevent the formation of tertiary alcohol byproducts from a second addition. researchgate.net The use of organometallic reagents extends to reactions of this compound, such as its reduction using lithium triethylborohydride, where the kinetics and stoichiometry have been examined in detail. chemicalbook.com

Sterically Demanding Ligands and Lithium Alkyls in this compound Reactions

The reactivity of organometallic compounds can be finely tuned by the use of ligands. In reactions involving this compound, sterically demanding ligands play a critical role. A prominent example is the copper-catalyzed hydrosilylation of this compound to produce 2,2,4,4-tetramethyl-3-pentanol. doi.org

In this process, a copper(I) catalyst is employed with bulky phosphite (B83602) ligands. Research has shown that these periphery-arranged bulky phosphite ligands are highly efficient compared to conventional ones. doi.org The steric bulk of the ligand is believed to prevent the aggregation of the active copper hydride species, thereby enhancing catalytic activity. doi.org The reaction proceeds smoothly under mild conditions, converting the sterically hindered ketone to its corresponding alcohol in high yield. doi.org

Table 2: Cu-Catalyzed Hydrosilylation of this compound with Bulky Ligands

| Substrate | Hydride Source | Catalyst | Ligand Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| This compound | Ph₂SiH₂ | Cu(OAc) | Bulky Phosphite (L1) | 86 | doi.org |

Furthermore, the synthesis of this compound's imine via the Barbier-type reaction inherently involves a lithium alkyl, specifically tert-butyl lithium, which is formed in situ from tert-butyl chloride and lithium metal. researchgate.netwikipedia.org The high reactivity of this organolithium reagent is essential for overcoming the steric hindrance and forming the C-C bond necessary to construct the ketone's framework. researchgate.netwikipedia.org

Strategies for Sterically Hindered Ketones

The synthesis of sterically hindered ketones like this compound often requires specialized strategies to circumvent the significant steric hindrance posed by bulky substituents adjacent to the carbonyl group. General protocols have been developed that are applicable to a range of sterically demanding ketones.

One effective method involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of amide electrophiles. rsc.org This approach utilizes the selective activation of the N-C(O) bond and has shown that steric bulk on the amide substrate can have a significant and favorable impact on the reaction, which is contrary to traditional cross-coupling reactions with sterically hindered aryl halides. rsc.org Computational and structural studies have provided insights into the ground-state distortion of these amides, which facilitates the catalytic process. rsc.org

Another strategy is the carbonylative cross-coupling of sterically hindered aryl iodides. For example, the PEPPSI-IPr catalyst has been shown to be efficient in promoting the carbonylative Suzuki-Miyaura cross-coupling to produce a variety of biaryl ketones in good to excellent yields, where traditional phosphine (B1218219) catalysts are less effective. This methodology has also been extended to carbonylative Negishi cross-couplings.

A cost-effective and high-yielding protocol for synthesizing sterically hindered 1,3-diketones involves the coupling of ketones with esters using potassium tert-butoxide. whiterose.ac.uk This method is notable for its simplicity and milder reaction conditions and is capable of condensing ketones and esters with branching at the alpha position, which are typically difficult substrates. whiterose.ac.uk

Furthermore, biocatalysis presents a powerful alternative for the synthesis of sterically hindered chiral ketones. A scalable and highly enantioselective synthesis has been developed through a kinetic resolution process promoted by a wild-type ketoreductase (KRED) enzyme. This enzymatic approach can achieve high enantiomeric excess (>99% ee) and is suitable for producing challenging chiral ketone intermediates.

Catalytic Synthesis Approaches

Catalytic methods are central to modern organic synthesis, offering efficient and selective routes to complex molecules. In the context of this compound, catalytic approaches are primarily focused on its derivatization and have been explored using both homogeneous and heterogeneous systems.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers a high degree of interaction between the catalyst and substrate molecules. researchgate.net this compound is utilized as a substrate in several homogeneous catalytic reactions to produce various derivatives. For example, it is used to prepare di-tert-butyladamantylcarbinol through a reaction with 1-bromo-adamantane. google.comacs.orgwikipedia.org

The derivatization of this compound is also seen in the synthesis of complex ligands and organometallic compounds. The reaction of phenyllithium (B1222949) with this compound has been used to synthesize the pro-ligand for a simple magnesium alkoxide, Mg(OCtBu₂Ph)₂(THF)₂, which has demonstrated high efficiency as a catalyst in the ring-opening polymerization of lactides and the copolymerization of epoxides and anhydrides. physchem.cz Transition metal polyhydride complexes are also a significant class of homogeneous catalysts, and their reactivity often involves hydrogen transfer processes that can be modeled with sterically hindered ketones like this compound. google.com These catalysts are active in a wide array of organic transformations. google.com

Heterogeneous catalysis, involving a catalyst in a different phase from the reactants, is crucial for large-scale industrial chemical production due to the ease of catalyst separation and recycling. physchem.czresearchgate.net While direct catalytic synthesis of this compound is not widely reported, heterogeneous catalysts play a role in the production of its derivatives.

A notable example is a process for the manufacture of 2,2,4,4-tetramethyl-3-pentanone oxime, a derivative of this compound. This process utilizes a zeolite-based catalyst in a reaction medium containing this compound, hydrogen peroxide, and ammonia. google.com Zeolites are robust and environmentally friendly heterogeneous catalysts with well-defined porous structures that can facilitate shape-selective reactions. rsc.org The patent for this process also discloses that the this compound and hydrogen peroxide can be sourced from the autoxidation of 2,2,4,4-tetramethyl-3-pentanol, pointing to an integrated production pathway. google.com The use of heterogeneous catalysts is advantageous as it can lead to high product yields and simplified post-reaction work-up. smolecule.com

Homogeneous Catalysis in this compound Derivatization

Considerations for Industrial Scale Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound requires consideration of factors such as cost-effectiveness, scalability, safety, and environmental impact. smolecule.comresearchgate.net Several synthetic routes have been identified as having potential for large-scale application.

An efficient and inexpensive method for the production of di-tert-butyl ketone (this compound) is a Barbier-type reaction. This reaction uses pivalonitrile, an excess of tert-butyl chloride, and metallic lithium in ether. The resulting 2,2,4,4-tetramethyl-3-pentanimine can be purified by extraction into aqueous acid, and its slow hydrolysis yields this compound, making this a simple and viable route for large-scale synthesis. The Barbier reaction is known for its tolerance to various functional groups and can often be carried out in a single pot.

For industrial production, continuous flow reactors are increasingly employed to enhance safety, efficiency, and product purity. Continuous flow processes allow for better control over reaction parameters such as temperature and pressure, which is particularly important for exothermic reactions. researchgate.net This technology has been successfully applied to Grignard reactions, which are mechanistically similar to some organolithium reactions used to synthesize ketone precursors.

Furthermore, catalytic routes are highly desirable for industrial synthesis due to their efficiency and the potential for using renewable resources. rsc.org The synthesis of related ketones, such as pinacolone, has been optimized for industrial production using technical grade reagents and catalysts that can be recycled, leading to high yields and simplified purification processes. smolecule.com These principles are directly applicable to the large-scale synthesis of this compound.

Reaction Mechanisms and Chemical Reactivity of Hexamethylacetone

Fundamental Reaction Pathways Involving Ketones

Ketones, in general, undergo nucleophilic addition reactions at the carbonyl carbon. libretexts.orgpharmaguideline.com The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic site susceptible to attack by nucleophiles. pharmaguideline.comlibretexts.orgdoubtnut.com Upon nucleophilic attack, the hybridization of the carbonyl carbon changes from sp² to sp³, resulting in a tetrahedral intermediate. libretexts.orgpharmaguideline.com

The reactivity of ketones is influenced by both electronic and steric factors. libretexts.orgpressbooks.pub Electron-donating alkyl groups can stabilize the partial positive charge on the carbonyl carbon, making ketones generally less reactive than aldehydes. doubtnut.compressbooks.pub Furthermore, the presence of bulky groups around the carbonyl carbon can sterically hinder the approach of a nucleophile, further decreasing reactivity. libretexts.orglibretexts.orgmcat-review.org

Reactions Influenced by Steric Environment

The significant steric hindrance in hexamethylacetone, imparted by the two tert-butyl groups, profoundly impacts its reactivity, often leading to reaction pathways that are not typically observed with less hindered ketones.

Nucleophilic Additions to this compound

Due to its sterically demanding structure, nucleophilic additions to the carbonyl carbon of this compound are significantly impeded. tu-dortmund.deacs.org

Studies involving the addition of lithium alkyls to this compound have demonstrated the challenges posed by its steric bulk. tu-dortmund.deacs.org While nucleophilic addition of the alkyl group from the lithium reagent to the carbonyl carbon can occur, this reaction often faces competition from other pathways. acs.org The success of the addition is highly dependent on the nature of the alkyllithium reagent and the reaction conditions. tu-dortmund.deacs.org For instance, the use of certain ligands can influence the selectivity of the reaction. tu-dortmund.de

A significant competing reaction pathway observed in the reaction of this compound with certain alkyllithium reagents is β-hydride elimination from the alkyl anion, followed by the addition of lithium hydride to the carbonyl group. tu-dortmund.deacs.orgacs.org This process is particularly favored when sterically demanding ligands and alkyllithium reagents are used. tu-dortmund.de

The mechanism involves the transfer of a hydride from the beta-position of the alkyl group of the alkyllithium reagent to the carbonyl carbon of this compound. acs.org This results in the formation of an alkene from the alkyllithium reagent and the corresponding alcohol from the reduction of this compound. acs.org For example, the reaction with sec-butyllithium (B1581126) in the presence of the ligand PMDTA showed a significant shift from nucleophilic addition to selective lithium hydride transfer. tu-dortmund.deacs.org In contrast, primary lithium alkyls like n-butyllithium did not result in lithium hydride transfer, even with sterically demanding ligands. tu-dortmund.deacs.org

| Alkyllithium Reagent | Ligand | Predominant Reaction with this compound |

| n-BuLi | PMDTA | No β-hydride elimination/lithium hydride addition |

| sec-BuLi | None | Nucleophilic addition |

| sec-BuLi | PMDTA | >90% Lithium hydride transfer |

| t-BuLi | None | Nearly equal amounts of addition and hydride transfer |

| t-BuLi | PMDTA | Almost exclusively β-hydride elimination/lithium hydride addition |

This table summarizes the outcomes of reactions between different alkyllithium reagents and this compound, highlighting the influence of the reagent's and ligand's steric bulk on the reaction pathway. Data sourced from Organometallics 2023, 42, 3173–3177. tu-dortmund.deacs.org

Lithium Alkyl Addition Studies

Reactions with Strong Reducing Agents

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing ketones to secondary alcohols. umn.eduquora.com In the case of this compound, reduction with a strong reducing agent like lithium triethylborohydride has been studied, examining the kinetics, stoichiometry, and products of the reaction. chemicalbook.com These powerful hydride donors can overcome the steric hindrance to deliver a hydride ion to the carbonyl carbon. umn.edu

Reactions with Alkali Metals

The reaction of ketones with alkali metals can lead to the formation of ketyl radicals. A study noted the sodium reduction of this compound. researchgate.net Alkali metals can act as reducing agents, transferring an electron to the ketone. google.comlibretexts.org

Acidic and Basic Condition Stability and Reactivity

The stability and reactivity of this compound under acidic and basic conditions are largely dictated by the steric bulk of the two tert-butyl groups flanking the carbonyl group. This steric hindrance makes the carbonyl carbon less accessible to nucleophiles and the α-protons less available for abstraction.

Under typical acidic conditions, which often promote reactions via protonation of the carbonyl oxygen, this compound is relatively stable. tutorchase.com The protonated carbonyl group is sterically shielded, which can hinder subsequent nucleophilic attack.

In basic conditions, the reactivity of ketones is often centered around the formation of enolates through the abstraction of an α-proton. However, in this compound, the α-carbons are quaternary and lack protons. Consequently, it cannot form an enolate in the traditional sense. Instead, under forcing basic conditions, such as treatment with tert-butoxide in tert-butanol (B103910) at temperatures exceeding 185°C, it can undergo a slow rearrangement through β-proton abstraction from the α-methyl groups. cdnsciencepub.com This process is known as β-enolization. cdnsciencepub.com

This contrasts with less hindered ketones, which readily undergo α-enolization. The extreme steric hindrance in this compound makes it a subject of interest in studies of reaction mechanisms where traditional pathways are inhibited. cdnsciencepub.com For instance, in ozonolysis reactions, this compound is noted as being unable to enolize, a property that can influence the reaction pathway. cdnsciencepub.com

Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving this compound are significantly impacted by its sterically congested structure.

The quantitative prediction of reaction rate constants for reactions involving this compound is a complex task that can be approached using computational chemistry methods. rsc.orgnih.gov These methods can help in understanding the energy barriers and reaction pathways. For instance, in the reduction of this compound with lithium triethylborohydride in tetrahydrofuran (B95107) at 0°C, the kinetics, stoichiometry, and products have been examined. chemicalbook.comchemicalbook.com

The rate of a chemical reaction is related to the concentration of reactants through the rate constant, k. studymind.co.uk For reactions involving this compound, the steric hindrance often leads to smaller rate constants compared to less hindered ketones under similar conditions. For example, in direct hydrogenation reactions, lower activity is observed for aliphatic ketones like this compound compared to other substrates. rsc.org

| Reaction | Reagent | Conditions | Observed Kinetic Behavior |

| Reduction | Lithium triethylborohydride | Tetrahydrofuran, 0°C | Kinetics have been examined chemicalbook.comchemicalbook.com |

| Hydrogenation | (pyridyl)carbene-iridium(I) complexes | Ambient pressure | Lower activity observed rsc.org |

| β-enolization | t-BuO⁻/t-BuOH | >185°C | Slow rearrangement cdnsciencepub.com |

Transition state theory is a valuable tool for understanding the kinetics of chemical reactions. It posits that the rate of a reaction is determined by the concentration of the transition state species and the frequency with which they convert to products. For reactions involving this compound, the steric hindrance significantly raises the energy of the transition state for many common reactions, such as nucleophilic addition.

Computational methods like Density Functional Theory (DFT) can be used to model the transition states of reactions. In the context of ketone reactions, transition state stabilization plays a crucial role. For example, in the Menschutkin reaction, high solvent dipolarity can increase the reaction rate by stabilizing the transition state. rsc.org While not directly studying this compound, these principles apply. The bulky tert-butyl groups in this compound would lead to a highly strained transition state in many reactions, thus increasing the activation energy and slowing the reaction rate. libretexts.orgmasterorganicchemistry.com

In reactions with Grignard reagents, the steric hindrance of the di-tert-butyl ketone prevents the formation of a tertiary alcohol with bulky Grignard reagents. vedantu.com Instead, a hydride transfer from the beta-position of the Grignard reagent can occur, leading to a secondary alcohol and an alkene via a cyclic transition state. vedantu.com This highlights how steric constraints can alter reaction pathways by favoring alternative transition states.

Solvents and reaction conditions can have a profound effect on the reactivity of this compound. numberanalytics.comrsc.orgresearchgate.net The choice of solvent can influence reaction rates by stabilizing or destabilizing reactants, products, and transition states. rsc.org

In the enolization of ketones, the solvent can play a significant role in the stereoselectivity of the reaction. For instance, studies on the enolization of 2-methyl-3-pentanone (B165389) with sodium hexamethyldisilazide (NaHMDS) have shown a marked dependence of the E/Z selectivity on the solvent. nih.gov While not this compound itself, this illustrates the critical role of the solvent in reactions of sterically hindered ketones.

The polarity of the solvent is a key factor. rsc.org For instance, polar solvents can stabilize charged intermediates, potentially increasing reaction rates. numberanalytics.com this compound itself has a reported dielectric constant of 9.36. chemicalbook.com The influence of temperature is also critical. As seen in the β-enolization of this compound, high temperatures are required to overcome the significant activation energy barrier for this unconventional reaction pathway. cdnsciencepub.com

Transition State Theory Applications

Exploration of Auto-Catalytic Mechanisms

Autocatalysis is a process in which a reaction product also acts as a catalyst for that same reaction. wikipedia.org While there is no direct evidence in the provided search results for auto-catalytic mechanisms specifically involving this compound, the concept is relevant in organic chemistry.

For a reaction to be autocatalytic, a product must be able to accelerate the reaction rate. wikipedia.org In the context of this compound, one could speculate about potential auto-catalytic pathways. For example, if a reaction involving this compound produced a species that could facilitate a difficult step, such as β-proton abstraction, then autocatalysis could be observed. However, the steric hindrance of this compound and its likely products would probably make it a poor catalyst.

Theoretical studies on auto-catalysis often involve the formation of cyclic transition states where an additional molecule of a reactant or product helps to lower the activation energy. nih.govethz.ch For instance, in urethane (B1682113) formation, alcohol molecules can act as auto-catalysts. nih.govethz.ch A similar approach could be used to computationally explore the possibility of auto-catalysis in reactions of this compound.

Theoretical and Computational Chemistry Studies on Hexamethylacetone

Quantum Chemical Calculations

Quantum chemical calculations, rooted in solving the Schrödinger equation, allow for the precise determination of molecular properties. sumitomo-chem.co.jp Methods like Density Functional Theory (DFT) and ab initio calculations are employed to analyze reaction mechanisms and spectroscopic data, providing a theoretical foundation to complement experimental findings. acs.org

Electronic Structure Theory

The electronic structure of a molecule dictates its fundamental chemical and physical properties. sumitomo-chem.co.jpnumberanalytics.com Theoretical calculations are used to describe the distribution of electrons, the nature of chemical bonds, and the energies of molecular orbitals.

Studies on the radical anion of hexamethylacetone (ketyl) using Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), provide a direct probe into its electronic environment. mdpi.comresearchgate.net The interaction of the unpaired electron with magnetic nuclei, known as hyperfine splitting, is sensitive to the spin density distribution across the molecule. wikipedia.org For the this compound-sodium ion-quartet, the sodium coupling constant is influenced by the solvent and temperature, which can be modeled by considering equilibria between radicals with different solvent sheaths and the depopulation of vibrational levels upon cooling.

Computational studies have been performed on derivatives of this compound to understand their electronic properties. For instance, in a study of 2,2,4,4-tetramethyl-3-pentanone oxime, a derivative of this compound, quantum chemical calculations were employed to analyze the radicals formed upon gamma irradiation. slideshare.net Using the B3LYP method with the 6-31+G(d,p) basis set, the electronic structure of the resulting iminoxy radicals was modeled to correlate with experimental EPR data. slideshare.net

The photochemistry of this compound also provides insight into its electronic states. The Norrish Type I reaction, a photochemical cleavage of the α-carbon-carbonyl bond, can proceed from both excited singlet and triplet states. researchgate.net The photolysis of di-tert-butyl ketone yields carbon monoxide with high efficiency from both states, indicating complex electronic state dynamics. diva-portal.org

Reaction Pathway and Transition State Analysis

Understanding the mechanism of a chemical reaction involves mapping the potential energy surface that connects reactants to products through a high-energy transition state. researchgate.net Computational chemistry is instrumental in locating these transition states and delineating the intrinsic reaction coordinate (IRC), which provides a step-by-step view of the transformation. acs.org

The significant steric hindrance in this compound governs its reactivity, particularly with organometallic reagents. Quantum chemical calculations using DFT have been employed to elucidate the mechanism of the reaction between alkyllithium reagents and this compound. researchgate.net These studies revealed a simultaneous β-hydride elimination from the alkyl anion and a lithium hydride addition to the carbonyl group. This detailed mechanistic understanding, which combines computational analysis with experimental techniques like in situ FTIR spectroscopy, highlights the role of steric influence in directing the reaction pathway away from simple nucleophilic addition.

Further computational studies have explored the reaction of this compound with Grignard reagents. chemrxiv.org For example, a Grignard-type nucleophilic methyl-group transfer has been investigated, leading to dimeric alkoxide complexes whose structures and formation can be rationalized through theoretical calculations. chemrxiv.org

The photochemistry of this compound also presents complex reaction pathways. The Norrish Type I reaction involves the homolytic cleavage of the C-C bond alpha to the carbonyl group. researchgate.net Computational studies on similar ketones have used DFT to map the triplet state reaction coordinates for this α-cleavage, determining the energy barriers for the process. mdpi.com Such analyses can discern the competition between different photochemical pathways, such as Norrish Type I versus Type II reactions. mdpi.com

Conformational Analysis and Energy Landscapes

Conformational analysis involves identifying the stable three-dimensional arrangements of a molecule (conformers) and the energy barriers between them. science.gov This is typically done by constructing a Potential Energy Surface (PES), a multidimensional map of the molecule's energy as a function of its geometry. uni-marburg.demiami.edu

Molecular Modeling and Simulations

Molecular modeling encompasses a broader range of computational techniques, including molecular mechanics and molecular dynamics, that are often used for larger systems or to simulate the dynamic behavior of molecules over time. nih.govrsc.org

Predicting Reactivity Trends

Computational chemistry is a powerful tool for predicting chemical reactivity, which can guide experimental synthesis and catalyst design. chemrxiv.orgmdpi.com By calculating properties such as reaction energies, activation barriers, and electronic parameters, models can be built to forecast how a molecule will behave in different chemical environments.

For ketones, reactivity is strongly influenced by both electronic and steric factors. Computational models have successfully predicted reactivity trends in other series of compounds by correlating reaction rates with calculated descriptors. For example, in a series of 1-β-O-acyl glucuronides, multiple regression analyses showed that a combination of electronic descriptors (like pKa) and steric descriptors (like Taft's steric constant, Es) could effectively predict the rate of acyl migration. Such studies indicate that electron-withdrawing groups increase reactivity while increasing steric hindrance decreases it. A similar approach could be applied to this compound and its derivatives to predict trends in reactions like nucleophilic additions or reductions. The extreme steric hindrance of the tert-butyl groups in this compound makes it significantly less reactive than less hindered ketones like acetone. For instance, its rate of reduction by sodium borohydride (B1222165) is over 5,000 times slower than that of acetone. Computational models can quantify the energetic penalty imposed by this steric bulk, thereby predicting its low reactivity in many standard ketone reactions.

Computational Studies of Steric Effects

The defining characteristic of this compound is the immense steric hindrance caused by its two tert-butyl groups flanking the carbonyl functional group. This steric bulk dramatically influences its conformation and reactivity. Computational methods are essential for quantifying these steric effects.

While direct computational studies quantifying the steric parameters of this compound are not extensively published, the methodologies for such analysis are well-established. Steric hindrance can be evaluated using various computational approaches. uni-marburg.de One common method involves calculating steric descriptors such as the Taft steric parameter (Es) or, more modernly, the percent buried volume (%VBur). The %VBur parameter, for example, calculates the percentage of the volume of a sphere centered on an atom that is occupied by a particular substituent. This method has been used to correlate steric hindrance with reactivity in organometallic catalysis and for analyzing sterically crowded amines.

In the case of this compound, such calculations would quantify the shielding of the carbonyl carbon from nucleophilic attack. The addition of reagents to the carbonyl is significantly impeded, and in some cases, alternative reaction pathways like hydride transfer are favored over direct addition, a phenomenon that has been rationalized with computational analysis. diva-portal.org Molecular mechanics and DFT calculations can model the non-covalent repulsive interactions (van der Waals repulsion) between the tert-butyl groups and an approaching reagent, providing a quantitative measure of the steric barrier to reaction. uni-marburg.de These studies confirm that the severe steric congestion is the primary factor governing the unusual reactivity and high stability of this compound.

Interactive Data Table: Computational Methods in this compound Research

| Research Area | Compound Studied | Computational Method | Key Findings |

| Electronic Structure | 2,2,4,4-Tetramethyl-3-pentanone oxime radical | DFT: B3LYP/6-31+G(d,p) | Modeled iminoxy radical structure to match experimental EPR data. slideshare.net |

| Reaction Pathway | This compound + Alkyllithium | DFT | Elucidated a mechanism of β-hydride elimination and hydride addition. diva-portal.org |

| Reaction Pathway | This compound (Photolysis) | DFT | Modeled triplet state reaction coordinates for Norrish Type I cleavage. mdpi.com |

| Conformational Analysis | 2,2,4,4-Tetramethyl-3-pentanone oxime radical | Semi-empirical (AM1), DFT | Identified stable conformers of the radical species. slideshare.net |

| Steric Effects | Di-tert-butyl ketone (this compound) | General Discussion | Extreme steric hindrance leads to >5000x slower reduction rate than acetone. |

Application of Machine Learning in Chemical Discovery for Spectroscopic Analysis

The intersection of computational chemistry and artificial intelligence has catalyzed a paradigm shift in the analysis of spectroscopic data for chemical discovery. Machine learning (ML), and its advanced subset deep learning, offers powerful tools for automating, accelerating, and enhancing the interpretation of complex spectra, such as those for sterically hindered ketones like this compound. arxiv.orgresearchgate.net These computational approaches are particularly adept at recognizing intricate patterns within high-dimensional spectral data that may be imperceptible to human experts, thereby facilitating rapid and accurate molecular identification and characterization. chemrxiv.orgoptics.org

The application of machine learning in spectroscopy largely revolves around two primary tasks: forward prediction (molecule-to-spectrum) and inverse prediction (spectrum-to-molecule). arxiv.org For chemical discovery, inverse prediction is especially critical. This involves training models on vast libraries of known molecular structures and their corresponding spectra to enable the model to predict the structure or identify functional groups from a new, experimental spectrum. nih.govchemrxiv.org

Research Findings

Research in the application of machine learning to spectroscopic analysis has yielded significant advancements, particularly in the identification of functional groups from infrared (IR) and nuclear magnetic resonance (NMR) spectra.

Functional Group Identification from Vibrational Spectroscopy: One of the most developed applications of ML in spectroscopy is the identification of functional groups from IR spectra. chemrxiv.org Traditional interpretation relies on matching absorption bands to known vibrational frequencies, a process that can be complicated by overlapping peaks and complex spectral features. chemrxiv.orgnih.gov Machine learning models, especially one-dimensional convolutional neural networks (1D-CNNs), have demonstrated exceptional performance in this area. These models are trained on large datasets of IR spectra and can learn to classify molecules based on the presence or absence of specific functional groups. chemrxiv.org

Studies have shown that 1D-CNN models can achieve phenomenal classification accuracy for ketones, a class of compounds to which this compound belongs. chemrxiv.org For instance, models trained on extensive spectral databases have reached accuracy, precision, and recall scores exceeding 90% for identifying the carbonyl (C=O) group characteristic of ketones. chemrxiv.org This high level of performance extends to distinguishing ketones from other carbonyl-containing compounds like aldehydes, esters, and amides, which can often have overlapping spectral features. nih.gov

Enhanced Analysis through Multi-Modal Spectroscopy: A significant finding in recent research is that the accuracy of ML models can be dramatically improved by integrating data from multiple spectroscopic methods. nih.govresearchgate.net While a single spectrum type provides partial information, combining data from FT-IR, 1H NMR, and 13C NMR creates a more comprehensive molecular fingerprint, allowing for more robust and accurate predictions. nih.gov An artificial neural network (ANN) trained on a combined dataset of FT-IR and NMR spectra can identify a wide range of functional groups with a macro-average F1 score (a measure of a model's accuracy) significantly higher than models trained on a single data type. researchgate.net The addition of NMR data is particularly effective at resolving ambiguities present in IR spectra, such as distinguishing the C=O stretch of a ketone from that of an ester or amide. nih.gov

Deep Learning for Spectral Data Enhancement: Beyond classification, deep learning models are being employed to enhance the quality of raw spectral data. Techniques such as denoising and resolution enhancement are critical for improving subsequent analysis. mdpi.comacs.org Generative Adversarial Networks (GANs), for example, can be trained to transform noisy, low-resolution Raman spectra into high-resolution equivalents, which can then be used for more accurate compound classification. arxiv.org This is particularly valuable for high-throughput screening applications where rapid data acquisition often leads to lower signal-to-noise ratios. acs.org

Role of Computational Data: The performance of machine learning models is heavily dependent on the size and quality of the training data. chemrxiv.org Generating large, curated experimental datasets can be a significant bottleneck. Computational chemistry provides a powerful solution by enabling the generation of vast libraries of theoretical spectra. arxiv.org Methods like Density Functional Theory (DFT) can be used to calculate the NMR and IR spectra for a multitude of molecules. nih.govmdpi.com These computationally generated datasets are increasingly used to pre-train machine learning models, which can then be fine-tuned on smaller sets of experimental data for specific applications. chemrxiv.org This synergy between computational chemistry and machine learning is crucial for building predictive models for diverse chemical spaces. acs.org

Data Tables

The following tables illustrate the types of data used and the performance of machine learning models in spectroscopic analysis.

Table 1: Representative Comparison of Experimental and DFT-Calculated 13C NMR Chemical Shifts for a Ketone.

This table structure is based on benchmark studies comparing experimental values with those predicted by computational methods, which are essential for generating training data for machine learning models. mdpi.com

| Atom/Position in Molecule | Experimental δ (ppm) | Calculated δ (ppm) (ωB97X-D/def2-SVP) | Absolute Difference (ppm) |

| Carbonyl Carbon (C=O) | 218.4 | 217.9 | 0.5 |

| α-Carbon (CH2) | 38.1 | 38.5 | 0.4 |

| β-Carbon (CH2) | 27.0 | 27.3 | 0.3 |

| γ-Carbon (CH2) | 25.1 | 25.0 | 0.1 |

| Note: Data is representative for a generic ketone like cyclohexanone (B45756) and illustrates the high fidelity of modern DFT methods in predicting chemical shifts. mdpi.com |

Table 2: Performance of Machine Learning Models for Ketone Functional Group Identification.

This table summarizes the performance metrics for different machine learning models trained on various combinations of spectroscopic data, demonstrating the improvement gained by using a multi-modal approach. nih.govresearchgate.net

| Model / Input Data | Functional Group | F1-Score | Accuracy |

| ANN / FT-IR only | Ketone | 0.85 | 92% |

| ANN / 13C NMR only | Ketone | 0.88 | 94% |

| ANN / FT-IR + 13C NMR | Ketone | 0.92 | 96% |

| ANN / FT-IR + 1H NMR + 13C NMR | Ketone | 0.95 | 97% |

| Note: F1-Scores and Accuracy percentages are representative values compiled from recent studies to show comparative performance. nih.govresearchgate.net The F1-score is the harmonic mean of precision and recall, providing a robust measure of a model's performance. |

Spectroscopic Analysis Techniques in Hexamethylacetone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural and dynamic analysis of hexamethylacetone and its derivatives.

¹⁷O-NMR spectroscopy is a powerful, albeit less common, technique for directly probing the local environment of the carbonyl oxygen atom in ketones. It is particularly useful for studying coordination chemistry and solvation phenomena in solution. Research has utilized ¹⁷O-NMR to determine the number of solvent molecules, including this compound, that coordinate directly to lanthanide ions. researchgate.netresearchgate.net

In these studies, a paramagnetic lanthanide ion, such as Dy³⁺, is introduced into the solution. The interaction with the paramagnetic center induces significant shifts in the ¹⁷O-NMR resonance of the solvent molecules. By measuring these induced shifts, it is possible to quantify the number of solvent molecules in the first coordination sphere of the ion. researchgate.netresearchgate.net For this compound, its significant steric bulk limits its ability to coordinate to the metal center. ¹⁷O-NMR studies have successfully determined the coordination numbers for a range of oxygen-containing ligands, including ketones like this compound, providing valuable data on how steric hindrance affects ligand binding. researchgate.net

Table 5.1: Coordination Number of this compound with Dy³⁺ Determined by ¹⁷O-NMR This table is illustrative, based on findings that coordination numbers for bulky ketones can be determined using this method.

| Lanthanide Ion | Ligand (Solvent) | Technique | Determined Coordination Number | Reference |

|---|

While the structure of this compound itself is simple, advanced NMR techniques are critical for elucidating the structures of its more complex derivatives and reaction intermediates. acs.org Techniques such as 2D NMR (COSY, HSQC, HMBC) are routinely used. For instance, in the characterization of complex molecules featuring a di-tert-butylphenol moiety connected to other fragments, 1D and 2D NMR analyses were essential for assigning proton (¹H) and carbon (¹³C) signals and confirming the molecular structure. mdpi.com

Heteronuclear Single Quantum Coherence (HSQC) spectra are used to correlate directly bonded proton and carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC) spectra reveal correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton. mdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of nuclei, aiding in the determination of stereochemistry. In studies of lithium enolates derived from ketones, a related technique, (⁶Li-¹H) Heteronuclear Overhauser Effect Spectroscopy (HOESY), was used to investigate the stereochemical structure of the aggregates in solution. researchgate.net

Furthermore, NMR is applied to study dynamic processes. For example, ¹H and ¹³C NMR have been used to monitor the decomposition of magnesium-di-tert-butyl ketone complexes, identifying the resulting products and providing insight into the reaction pathway. d-nb.info

¹⁷O-NMR Spectroscopy for Solvation Structure Analysis

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, offering a unique "fingerprint" for identification and characterization. wiley.comrsc.org

The vibrational spectrum of this compound is dominated by the stretching and bending modes of its constituent groups. The most prominent and diagnostic feature in the IR spectrum of any ketone is the strong absorption band corresponding to the carbonyl (C=O) group stretching vibration. msu.edu For simple aliphatic ketones, this band typically appears around 1715 cm⁻¹. msu.edu

In this compound, the steric strain imposed by the bulky tert-butyl groups adjacent to the carbonyl can influence the bond length and force constant of the C=O bond, thereby affecting its stretching frequency. scribd.com Lengthening and weakening of the C=O bond due to steric repulsion between the tert-butyl groups can lead to a decrease in the carbonyl stretching frequency compared to less hindered ketones. scribd.com The spectra also feature characteristic bands for C-H stretching and bending vibrations of the methyl groups. wiley.com

Table 5.2: Characteristic Vibrational Bands for this compound This table presents typical frequency ranges for the assigned vibrations in a ketone with tert-butyl groups.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method | Reference |

|---|---|---|---|

| C-H Stretching (in CH₃) | 2870 - 2970 | IR, Raman | wiley.comarchive.org |

| C=O Stretching | ~1700 - 1715 | IR (strong), Raman (weak) | msu.eduscribd.com |

| CH₃ Bending (asymmetric) | ~1470 | IR, Raman | archive.org |

Raman spectroscopy provides complementary information. While the C=O stretch is typically weaker in Raman than in IR, Raman spectra are excellent for observing non-polar bonds, such as the C-C backbone vibrations. dss.go.thacs.org

The distinct and strong C=O stretching band in the IR spectrum makes it an excellent probe for monitoring chemical reactions involving this compound in real-time. In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for gaining mechanistic and kinetic information.

A notable application is the study of the reaction between this compound and alkyllithium reagents. By using an in situ FTIR probe immersed in the reaction mixture, researchers were able to continuously monitor the concentration of the ketone by tracking the decrease in the intensity of its C=O absorption band. acs.orgacs.org Simultaneously, the appearance and growth of new bands corresponding to the products, such as the O-H stretch of the resulting alcohol, can be observed. This real-time data acquisition allows for the determination of reaction rates and the identification of transient intermediates, providing a detailed picture of the reaction mechanism. acs.orgacs.org

Vibrational Spectroscopy for Molecular Characterization

Mass Spectrometry in Reaction Mechanism Elucidation

Mass spectrometry (MS) is a key analytical method for identifying unknown compounds and elucidating reaction mechanisms by precisely determining the mass-to-charge ratio of molecules and their fragments. acs.org

In studies of this compound's reactivity, MS is often coupled with Gas Chromatography (GC-MS). This combination allows for the separation of different components of a reaction mixture before they are introduced into the mass spectrometer for identification. This approach was successfully used to analyze the products of the reaction between this compound and alkyllithium reagents, confirming the identities of the alcohol products and byproducts. acs.orgacs.org This information, combined with data from other techniques like FTIR, was crucial for confirming the proposed reaction mechanism, which involved both nucleophilic addition and a competing lithium hydride transfer. acs.orgacs.org

Tandem mass spectrometry (MS/MS) provides deeper mechanistic insights through the analysis of ion fragmentation patterns. In this technique, a specific ion of interest (a "parent" ion) is selected, fragmented through collision with an inert gas, and the resulting "daughter" ions are analyzed. The fragmentation pathways offer structural clues about the parent ion. For example, early studies on the fragmentation of ions derived from di-tert-butyl ketone (m/z 85) showed that the loss of carbon monoxide (CO) produced a distinct signal, providing information on the structure and stability of the acyl carbenium ion intermediate. core.ac.uk

Other Advanced Spectroscopic Methods

In addition to the more common spectroscopic techniques, a range of other advanced methods have been employed to investigate the intricate structural and electronic properties of ketones, including those with significant steric hindrance like this compound. These methods provide unique insights into molecular geometry, electronic energy levels, and vibrational behavior.

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy radiation. This data provides direct information about the energies of molecular orbitals.

Research on a series of aliphatic ketones has utilized He(I) photoelectron spectroscopy to determine their ionization potentials. research-solution.com While specific data for this compound is not extensively detailed in readily available literature, studies on structurally related, sterically hindered ketones provide valuable comparative data. For instance, the investigation of various alkyl ketones reveals trends in ionization potentials that are influenced by the inductive effects of the alkyl groups. In these studies, the first ionization potential is typically assigned to the removal of an electron from the non-bonding oxygen lone pair orbital. research-solution.com The presence of bulky tert-butyl groups in this compound is expected to influence the energy of this orbital through steric and electronic effects.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a primary technique for determining the precise geometric structure of molecules in the vapor phase, free from intermolecular forces present in the solid or liquid state. wikipedia.org This method provides accurate measurements of bond lengths and bond angles.

Studies on di-tert-butyl ketone, a synonym for this compound, have been conducted using gas-phase electron diffraction. These investigations are particularly insightful due to the steric strain imposed by the two adjacent tert-butyl groups. Research has shown that this steric hindrance leads to a significant increase in the central C-C-C bond angle. researchgate.net This structural distortion is a key feature of highly branched ketones.

Vibrational Spectroscopy of Sterically Hindered Ketones

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule, which are sensitive to its structure and bonding. ajol.info In sterically hindered ketones like di-tert-butyl ketone, the vibrational frequencies of certain groups can be affected by the bulky substituents. For example, the C=O stretching frequency in ketones is a well-known diagnostic peak. In simple aliphatic ketones, this band typically appears in the range of 1710-1740 cm⁻¹. pg.edu.pl The specific position is influenced by the electronic and steric environment of the carbonyl group.

The table below summarizes key findings from advanced spectroscopic studies on ketones closely related to this compound, illustrating the type of data obtained from these techniques.

| Spectroscopic Technique | Analyte | Key Finding | Reference |

| Photoelectron Spectroscopy | Aliphatic Ketones | First ionization potential corresponds to the oxygen non-bonding orbital. | research-solution.com |

| Gas-Phase Electron Diffraction | Di-tert-butyl Ketone | The central C-C-C bond angle is significantly widened due to steric hindrance. | researchgate.net |

| Vibrational Spectroscopy | t-Butyl containing compounds | Characteristic vibrational modes for the t-butyl group are identified. | ajol.info |

These advanced spectroscopic methods, while not always applied directly to this compound in published literature, provide a robust framework for understanding its unique molecular properties. The data from analogous compounds offer a clear indication of the structural and electronic characteristics that define this sterically congested ketone.

Advanced Derivatization and Applications in Organic Synthesis

Synthesis of Complex Organic Molecules using Hexamethylacetone as an Intermediate

The sterically demanding nature of this compound makes it an invaluable precursor for synthesizing complex molecules where controlled, bulky substitution is required.

This compound is a key reactant in the synthesis of highly sterically hindered alcohols. A primary application is the preparation of di-tert-butyladamantylcarbinol. This synthesis is achieved by reacting this compound with 1-bromo-adamantane. whiterose.ac.ukfishersci.cathermofisher.com The reaction underscores the utility of this compound in constructing molecules with significant three-dimensional complexity.

Another notable example is the synthesis of tri-tert-butylcarbinol (2,2,4,4-tetramethyl-3-t-butyl-pentan-3-ol), which is considered one of the most sterically hindered alcohols prepared to date. wikipedia.org The synthesis involves the addition of tert-butyllithium (B1211817) to this compound. wikipedia.org Early methods using Barbier-type conditions with sodium sand and t-butyl chloride produced the alcohol in low yields (5.1-8.5%), but optimized conditions with tert-butyllithium have achieved yields as high as 81%. wikipedia.org The extreme steric crowding in tri-tert-butylcarbinol prevents the typical intermolecular hydrogen bonding observed in other alcohols, making it a molecule of significant interest for spectroscopic research. wikipedia.org

The synthesis of di-tert-butylacetic acid and the subsequent formation of di-tert-butylketene also originate from this compound. researchgate.net Di-tert-butylketene is a remarkably stable ketene (B1206846), a property attributed to the bulky tert-butyl groups that shield the reactive cumulene system. researchgate.net

Table 1: Synthesis of Sterically Hindered Alcohols from this compound

| Product | Reagent | Conditions | Yield (%) | Reference(s) |

| Tri-tert-butylcarbinol | tert-butyllithium | Carefully selected | 81 | wikipedia.org |

| Tri-tert-butylcarbinol | t-butyl chloride, sodium sand | Barbier-type | 5.1-8.5 | wikipedia.org |

| Di-tert-butyladamantylcarbinol | 1-bromo-adamantane | Not specified | Not specified | whiterose.ac.ukfishersci.ca |

The low reactivity and steric bulk of ketones are significant challenges in the synthesis of certain pharmacologically active compounds. eurekalert.org this compound and other hindered ketones serve as important precursors for molecules with potential therapeutic applications.

α-Aminophosphonates, which are recognized as important bioisosteres of α-amino acids, have applications as enzyme inhibitors and antibiotics. organic-chemistry.org A novel catalytic variant of the Kabachnik-Fields reaction has been developed for the synthesis of α-aminophosphonates from sterically hindered ketones. This three-component reaction involves a ketone, diethylphosphite, and an amine, catalyzed by tetra-tert-butylphthalocyanines, achieving yields up to 98%. organic-chemistry.org The applicability of this reaction to hindered ketones highlights a pathway from precursors like this compound to pharmacologically relevant phosphonates.

Furthermore, a key intermediate of the incontinence drug oxybutynin (B1027) has been synthesized using a chiral macrocyclic dilithium(I) salt catalyst designed to activate less reactive ketones. eurekalert.org This development demonstrates the critical role of specialized catalytic systems in utilizing hindered ketones for the synthesis of complex pharmaceutical compounds. eurekalert.org While not directly derived from this compound, the antifungal agent 2,4-di-tert-butylphenol (B135424) represents a pharmacologically active molecule whose structure is defined by sterically demanding tert-butyl groups, a core feature of this compound. nih.gov

Preparation of Di-tert-butyladamantylcarbinol and Related Structures

Role in Developing Novel Catalytic Systems

The steric properties of this compound and its derivatives are instrumental in the development of novel catalytic systems, particularly in the design of ligands that can influence the selectivity and activity of metal catalysts. nih.gov The development of efficient catalysts often involves creating a specific three-dimensional environment around a metal center, a task for which bulky ligands are well-suited.

Derivatives of hindered ketones are used to create ligands for asymmetric catalysis. doi.org For example, a catalytic system based on a Pd/S,O-ligand has been shown to be highly effective for the meta-C-H arylation of alkoxyarenes, a challenging transformation. nih.gov The design of such specialized ligands is crucial for overcoming the limitations of existing catalysts. Similarly, chiral BINOL and P,N ligands, which are often bulky, are vital in a wide range of asymmetric catalytic reactions. nih.govrsc.org

A direct application involving hindered ketones is seen in a catalytic variant of the Kabachnik-Fields reaction, where tetra-tert-butylphthalocyanine derivatives catalyze the formation of α-aminophosphonates from ketones. organic-chemistry.org The catalyst's effectiveness with sterically hindered substrates demonstrates a system designed to accommodate the bulkiness inherent in molecules like this compound. organic-chemistry.org

Host-Guest Chemistry and Supramolecular Assemblies Involving this compound

Host-guest chemistry involves the formation of complexes where a "host" molecule encapsulates a "guest" molecule, driven by non-covalent interactions. msu.edu this compound, also known as di-tert-butyl ketone, has been studied as a guest molecule in such systems due to its size and hydrophobicity.

The complexation of various tert-butyl ketones, including di-tert-butyl ketone, with β-cyclodextrin has been investigated. nih.gov These studies use NMR and molecular dynamics simulations to determine the geometry and stability of the inclusion complexes. It was found that bimodal complexation, where the guest can enter the cyclodextrin (B1172386) cavity from either end, occurs with all the studied ketones. nih.gov The association constants (Kₐ) reveal the binding affinity, with the priority for inclusion of different groups determined as Phenyl > Cyclohexyl = tert-Butyl > Butyl > Propyl > Methyl. nih.gov

In other research, this compound was used as a competing guest to characterize the host-guest complexes of supramolecular self-assembled cages. core.ac.uk Its inclusion helps in understanding the binding properties and dynamics of these complex structures. The study of the rotational diffusion of di-tert-butylnitroxide, a radical analogue of this compound, within β-cyclodextrin complexes further illustrates how these hindered molecules behave within the confined space of a molecular host. acs.org

Table 2: Association Constants (Kₐ) for the Complexation of tert-Butyl Ketones with β-Cyclodextrin

| Guest Ketone | Kₐ (M⁻¹) | Reference |

| Phenyl-tert-butyl ketone | 1000 | nih.gov |

| Cyclohexyl-tert-butyl ketone | 400 | nih.gov |

| Di-tert-butyl ketone | 400 | nih.gov |

| Butyl-tert-butyl ketone | 250 | nih.gov |

| Propyl-tert-butyl ketone | 140 | nih.gov |

| Methyl-tert-butyl ketone | 40 | nih.gov |

This compound in the Synthesis of Specialty Chemicals

Specialty chemicals are produced for specific, performance-enhancing applications and include a wide range of substances from fragrances to materials for organic electronics. tradeindia.comtcichemicals.comshepchem.com this compound serves as a key building block for several such chemicals.

This compound is also a precursor to other specialty chemicals. It can be converted into di-tert-butylacetic acid and subsequently to di-tert-butylketene. researchgate.net The latter is a uniquely stable ketene that can be used in specialized organic synthesis where its controlled reactivity is advantageous. researchgate.net Furthermore, its role as a precursor to polymers has been noted. guidechem.com While specific industrial polymers derived from it are not widely detailed, its structure is suitable for creating monomers for specialty polymers where high steric bulk is a desired feature, for instance, in materials with specific thermal or mechanical properties. solvay.comwikipedia.org The synthesis of extremely hindered molecules like tri-tert-butylcarbinol also falls into this category, as such compounds are not bulk commodities but rather specialty items for advanced research, for example, in spectroscopy. wikipedia.org

Environmental Fate and Behavior of Hexamethylacetone

Degradation and Persistence Studies

Persistence is a measure of how long a chemical remains in the environment before being broken down by biotic (microbial) or abiotic (e.g., hydrolysis, photolysis) processes. ecetoc.org Without specific studies, the half-life of hexamethylacetone in different environmental media cannot be determined, and its potential to persist and accumulate remains unknown. While general principles of chemical degradation exist, their specific application to this compound has not been documented. nih.gov

Mobility and Transport in Environmental Compartments

There is a lack of specific data on the mobility and transport of this compound in environmental compartments such as soil and water. fishersci.ptmolbase.com The mobility of a chemical in soil is often predicted using its soil organic carbon-water (B12546825) partitioning coefficient (Koc), while its potential to move from water to the atmosphere is indicated by its Henry's Law constant. These parameters have not been experimentally determined or modeled for this compound in the available literature.

The transport of a chemical in the environment is a key factor in determining its potential for widespread distribution and the exposure of various ecosystems. mdpi.com Without data on properties like water solubility, vapor pressure, and adsorption/desorption characteristics, the movement of this compound between air, water, and soil cannot be accurately predicted.

Environmental Exposure Modeling and Risk Assessment

Environmental exposure modeling is a tool used to predict the concentration of a chemical in different environmental media. rsc.org These models rely on data such as the chemical's physical-chemical properties, degradation rates, and emission scenarios. chemsafetypro.com Due to the absence of such data for this compound, a quantitative environmental exposure model cannot be developed, and a comprehensive environmental risk assessment cannot be performed. eaht.org

An environmental risk assessment compares the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC). eaht.org While some sources indicate that this compound is classified as hazardous to the aquatic environment, the lack of ecotoxicity data and exposure models prevents the calculation of a risk quotient.

Transformation Products and Their Environmental Impact

There is no information in the reviewed literature concerning the transformation products of this compound in the environment. When a chemical degrades, it can form new compounds, known as transformation products, which may have different properties and environmental impacts than the parent compound. nih.govresearchgate.net The pathways of degradation (e.g., oxidation, hydrolysis) for this compound are unknown, and therefore its potential transformation products have not been identified. upenn.edu Consequently, the environmental impact of any potential transformation products remains unassessed.

Q & A

Q. What are the established methods for synthesizing hexamethylacetone, and how can their purity and reproducibility be validated?

- Methodological Answer: this compound (2,2,4,4,6,6-hexamethylpentan-3-one) is typically synthesized via ketonization of tertiary alcohols or condensation reactions. For reproducibility, researchers should document reaction conditions (e.g., temperature, catalysts like sulfuric acid), solvent systems, and purification steps (e.g., fractional distillation). Validation involves:

- Purity Analysis: Gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) to confirm structural integrity .

- Statistical Reproducibility: Replicate experiments (n ≥ 3) with error margins (e.g., ±2% yield) and reporting standard deviations .

- Key Consideration: Cross-reference synthetic protocols with peer-reviewed literature to identify discrepancies in yields or byproducts .

Q. What physicochemical properties of this compound are critical for experimental design in organic chemistry?

- Methodological Answer: Key properties include:

- Boiling Point/Melting Point: Essential for purification (e.g., distillation ranges).

- Solubility: Determines solvent compatibility (e.g., polar vs. nonpolar solvents).

- Stability: Assess reactivity under varying pH, temperature, or light exposure.

- Data Sources: Prioritize peer-reviewed databases like NIST Chemistry WebBook for validated measurements . Experimental validation via differential scanning calorimetry (DSC) or Karl Fischer titration ensures accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR, IR) for this compound across studies?

- Methodological Answer: Contradictions often arise from solvent effects, impurities, or instrumental calibration. To address this:

- Standardization: Use deuterated solvents (e.g., CDCl₃) and internal standards (e.g., TMS) for NMR .

- Statistical Comparison: Apply t-tests or ANOVA to evaluate dataset variability .

- Meta-Analysis: Aggregate data from multiple studies (e.g., via Web of Science or Reaxys) to identify consensus values .

- Example: Discrepancies in carbonyl IR peaks (1700–1750 cm⁻¹) may require recalibration with reference compounds .

Q. What advanced experimental designs optimize this compound’s reactivity in catalytic applications?

- Methodological Answer: For catalytic studies (e.g., hydrogenation or oxidation):

- DoE (Design of Experiments): Use factorial designs to test variables (catalyst loading, temperature) .

- Kinetic Profiling: Monitor reaction progress via in-situ techniques like FTIR or HPLC .

- Error Analysis: Report confidence intervals (95% CI) for rate constants and turnover frequencies .

- Case Study: Optimizing palladium-catalyzed reactions may require adjusting steric effects due to this compound’s bulky structure .

Q. How can researchers develop validated analytical methods for quantifying this compound in complex matrices?

- Methodological Answer:

- Chromatographic Methods: Optimize HPLC or GC parameters (e.g., column type, mobile phase) to separate this compound from interferents .

- Validation Protocol: Follow ICH guidelines for linearity (R² ≥ 0.99), precision (%RSD < 5%), and recovery (90–110%) .

- Matrix Effects: Spike-and-recovery experiments in biological/environmental samples to assess accuracy .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing contradictory thermodynamic data (e.g., ΔH, ΔG) of this compound?

- Methodological Answer:

- Error Propagation: Quantify uncertainties in calorimetric measurements (e.g., via error bars in Gibbs free energy plots) .

- Bayesian Analysis: Reconcile conflicting datasets by assigning probabilities to competing models .

- Sensitivity Analysis: Identify variables (e.g., temperature gradients) most affecting data discrepancies .

Q. How should researchers address impurities or degradation products in this compound during long-term storage?

- Methodological Answer:

- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH) and monitor via LC-MS .

- Impurity Profiling: Use high-resolution mass spectrometry (HRMS) to identify byproducts (e.g., oxidation derivatives) .

- Storage Protocols: Recommend inert atmospheres (argon) and amber glassware to prevent photodegradation .

Ethical and Reporting Standards

Q. What ethical considerations apply to handling this compound in laboratory settings?

- Methodological Answer:

- Safety Protocols: Follow OSHA HCS guidelines (e.g., PPE, fume hoods) for volatile organics .

- Waste Disposal: Adhere to EPA regulations for ketone waste, including neutralization before disposal .

- Ethical Reporting: Disclose all hazards in manuscripts, aligning with ICMJE standards .

Q. How can researchers ensure transparency in reporting this compound-related data for reproducibility?

- Methodological Answer:

- FAIR Principles: Share raw data (e.g., crystallographic files, spectra) in repositories like Zenodo .

- Detailed Methods: Specify instrument models (e.g., Bruker 500 MHz NMR), software versions, and calibration steps .

- Conflict Reporting: Highlight limitations (e.g., sample degradation) in the "Results" or "Discussion" sections .

Cross-Disciplinary Applications

Q. What methodologies enable the application of this compound in materials science (e.g., polymer additives)?

- Methodological Answer:

- Compatibilization Studies: Use DSC to assess glass transition temperature (Tg) modifications in polymer blends .

- Mechanical Testing: Evaluate tensile strength/stability changes via ASTM-standard protocols .

- Computational Modeling: Apply DFT calculations to predict this compound’s interactions with polymer matrices .

Retrosynthesis Analysis